Cas no 951-22-4 (3'-Chloro-2-nitro-1,1'-biphenyl)

3'-Chloro-2-nitro-1,1'-biphenyl is a biphenyl derivative characterized by the presence of chloro and nitro substituents at the 3' and 2 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its structural features enable selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The chloro and nitro groups enhance reactivity, facilitating nucleophilic substitution or reduction processes. High purity grades are available to ensure consistency in synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture. This compound is commonly utilized in research and industrial settings for its reliable performance in complex synthetic pathways.
3'-Chloro-2-nitro-1,1'-biphenyl structure
951-22-4 structure
Product Name:3'-Chloro-2-nitro-1,1'-biphenyl
CAS No:951-22-4
MF:C12H8ClNO2
MW:233.650422096252
CID:6797722
PubChem ID:22625275
Update Time:2025-05-20

3'-Chloro-2-nitro-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 951-22-4
    • 3 inverted exclamation mark -Chloro-2-nitro-1,1 inverted exclamation mark -biphenyl
    • SY366999
    • 3'-CHLORO-2-NITRO-1,1'-BIPHENYL
    • G61553
    • SCHEMBL2326639
    • MFCD00452737
    • 3'-Chloro-2-nitro-1,1'-biphenyl
    • Inchi: 1S/C12H8ClNO2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H
    • InChI Key: YSOWAWGRIYZJHJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 233.0243562g/mol
  • Monoisotopic Mass: 233.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.8Ų

3'-Chloro-2-nitro-1,1'-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB612615-100mg
3’-Chloro-2-nitro-1,1’-biphenyl; .
951-22-4
100mg
€158.50 2025-04-14
abcr
AB612615-250mg
3’-Chloro-2-nitro-1,1’-biphenyl; .
951-22-4
250mg
€188.00 2025-04-14
abcr
AB612615-1g
3’-Chloro-2-nitro-1,1’-biphenyl; .
951-22-4
1g
€343.50 2025-04-14
abcr
AB612615-5g
3’-Chloro-2-nitro-1,1’-biphenyl; .
951-22-4
5g
€654.50 2025-04-14
abcr
AB612615-10g
3’-Chloro-2-nitro-1,1’-biphenyl; .
951-22-4
10g
€957.40 2025-04-14
abcr
AB612615-25g
3’-Chloro-2-nitro-1,1’-biphenyl; .
951-22-4
25g
€1857.70 2025-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY366999-0.1g
3’-Chloro-2-nitro-1,1’-biphenyl
951-22-4 ≥97%
0.1g
¥431.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY366999-0.25g
3’-Chloro-2-nitro-1,1’-biphenyl
951-22-4 ≥97%
0.25g
¥560.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY366999-1g
3’-Chloro-2-nitro-1,1’-biphenyl
951-22-4 ≥97%
1g
¥1400.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY366999-5g
3’-Chloro-2-nitro-1,1’-biphenyl
951-22-4 ≥97%
5g
¥2920.00 2025-04-11

3'-Chloro-2-nitro-1,1'-biphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:951-22-4)
Order Number:A1212131
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Quantity:1g/5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:36
Price ($):176/366/552/1103/2382
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3'-Chloro-2-nitro-1,1'-biphenyl Related Literature

Additional information on 3'-Chloro-2-nitro-1,1'-biphenyl

Professional Introduction to Compound with CAS No. 951-22-4 and Product Name: 3'-Chloro-2-nitro-1,1'-biphenyl

The compound in question, identified by the CAS number 951-22-4, is a specialized organic molecule with the product name 3'-Chloro-2-nitro-1,1'-biphenyl. This compound belongs to the class of biphenyl derivatives, which have garnered significant attention in the field of chemical and pharmaceutical research due to their versatile structural properties and potential applications.

Biphenyl derivatives are known for their aromatic stability and ability to serve as intermediates in the synthesis of various pharmacologically active compounds. The specific structure of 3'-Chloro-2-nitro-1,1'-biphenyl includes a chloro group at the 3-position and a nitro group at the 2-position of the biphenyl core. These substituents enhance the reactivity of the molecule, making it a valuable building block in organic synthesis.

In recent years, there has been a surge in research focused on developing novel biphenyl-based compounds for their applications in medicinal chemistry. The presence of both chloro and nitro functional groups in 3'-Chloro-2-nitro-1,1'-biphenyl makes it particularly interesting for further functionalization. This compound can be used to synthesize more complex molecules that may exhibit desirable biological activities.

One of the most compelling aspects of 3'-Chloro-2-nitro-1,1'-biphenyl is its role as a precursor in the development of therapeutic agents. Researchers have been exploring its potential in creating new drugs targeting various diseases. The nitro group, in particular, is a well-known pharmacophore that can influence the electronic properties and reactivity of a molecule, making it easier to modify and tailor for specific biological targets.

Recent studies have demonstrated the utility of biphenyl derivatives in drug discovery. For instance, modifications of the biphenyl core have led to the development of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The structural features of 3'-Chloro-2-nitro-1,1'-biphenyl align well with these trends, suggesting its potential as a lead compound or intermediate in future drug development pipelines.

The synthesis of 3'-Chloro-2-nitro-1,1'-biphenyl involves well-established organic reactions that highlight its synthetic versatility. The chlorination and nitration processes are critical steps that introduce the functional groups at specific positions on the biphenyl ring. These reactions are typically carried out under controlled conditions to ensure high yield and purity, which are essential for pharmaceutical applications.

Advances in synthetic methodologies have further enhanced the accessibility of such specialized compounds. Modern techniques allow for precise control over reaction conditions, enabling chemists to produce complex molecules like 3'-Chloro-2-nitro-1,1'-biphenyl with greater efficiency and scalability. This progress is crucial for meeting the demands of pharmaceutical research and development.

The chemical properties of 3'-Chloro-2-nitro-1,1'-biphenyl make it a candidate for various applications beyond drug development. Its stability under different conditions and reactivity with other molecules make it useful in material science and industrial chemistry. For example, it can be employed as an intermediate in the production of dyes, polymers, or other specialty chemicals.

In conclusion, 3'-Chloro-2-nitro-1,1'-biphenyl (CAS No. 951-22-4) represents a significant compound in the realm of organic chemistry and pharmaceutical research. Its unique structural features and synthetic potential position it as a valuable asset for scientists working on developing new therapeutic agents and functional materials. As research continues to evolve, compounds like this will undoubtedly play a crucial role in advancing our understanding and treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:951-22-4)
A1212131
Purity:99%/99%/99%/99%/99%
Quantity:1g/5g/10g/25g/100g
Price ($):176/366/552/1103/2382
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